(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
CAS No.: 270065-68-4
Cat. No.: VC3785093
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 270065-68-4 |
|---|---|
| Molecular Formula | C9H14Cl2N2O2 |
| Molecular Weight | 253.12 g/mol |
| IUPAC Name | (3S)-3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c10-8(6-9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H/t8-;;/m0../s1 |
| Standard InChI Key | MZNNPQGCGVXSQK-JZGIKJSDSA-N |
| Isomeric SMILES | C1=CN=CC=C1C[C@@H](CC(=O)O)N.Cl.Cl |
| SMILES | C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl |
| Canonical SMILES | C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl |
Introduction
Chemical Structure and Properties
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride possesses a unique chemical structure that contributes to its distinct properties and potential applications. The compound has a molecular formula of C9H14Cl2N2O2 and a molecular weight of 253.12-253.13 g/mol. Its structure features a chiral center at the 3-position of the butanoic acid backbone, specifically in the S-configuration, which is crucial for its biological activities and applications.
The compound is also known by several synonyms, including:
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H-β-HoAla(4-pyridyl)-OH·2HCl
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(S)-3-Amino-4-(4-pyridyl)-butyric acid-2HCl
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4-Pyridinebutanoic acid, β-amino-, (βS)-
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L-beta-homo(4-pyridyl)alanine dihydrochloride
The IUPAC name for this compound is (3S)-3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride, which precisely describes its chemical structure and stereochemistry. The presence of the pyridine ring and amino group enables the molecule to engage in various interactions, such as hydrogen bonding and π-π stacking, which are relevant to its biological activities.
Physical and Chemical Characteristics
As a dihydrochloride salt, this compound generally exhibits good water solubility compared to its free base form. The salt formation enhances stability and solubility, which are advantageous properties for its use in research and potential pharmaceutical applications. The chiral center at the 3-position imparts specific three-dimensional orientation to the molecule, which is critical for its interaction with biological targets such as enzymes and receptors.
The following table summarizes the key chemical properties of (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride:
| Property | Value |
|---|---|
| CAS Number | 270065-68-4, 1217695-46-9 |
| Molecular Formula | C9H14Cl2N2O2 |
| Molecular Weight | 253.12-253.13 g/mol |
| IUPAC Name | (3S)-3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride |
| Chemical Structure | Features a chiral center, amino group, pyridine ring, and butanoic acid backbone |
Synthesis Methods
The synthesis of (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride typically involves multiple steps and requires careful control of reaction conditions to maintain the stereochemical integrity of the final product. Several synthetic routes have been developed, each with specific advantages depending on the desired scale, purity, and efficiency of production.
Laboratory-Scale Synthesis
Laboratory-scale synthesis of this compound generally begins with commercially available starting materials such as pyridine derivatives and butanoic acid precursors. The synthesis typically progresses through several key steps:
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Formation of the carbon framework with the pyridine ring attached
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Introduction of the amino group at the 3-position with the correct stereochemistry
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Carboxylic acid group formation or modification
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Conversion to the dihydrochloride salt for improved stability and solubility
The stereochemical control during synthesis is crucial to ensure the specific (S)-configuration at the chiral center. This control can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from naturally occurring chiral compounds.
Biological Activities
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride has been investigated for various biological activities, which make it a compound of interest in pharmacological and medicinal chemistry research. The specific stereochemistry of the compound is critical for its biological activities, as different enantiomers often exhibit different potencies and mechanisms of action.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action is thought to involve interaction with bacterial cell components, potentially disrupting cell membrane integrity or interfering with essential bacterial processes. While the specific spectrum of antimicrobial activity and potency requires further investigation, these properties suggest potential applications in antimicrobial research and development.
Neuroprotective Effects
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride has shown neuroprotective effects in preliminary studies. These effects may be mediated through interaction with neurotransmitter receptors, potentially influencing neurotransmission and synaptic plasticity. The compound's ability to interact with neurological targets suggests possible applications in research related to neurological disorders and neuroprotective therapies.
Enzyme Inhibition and Receptor Binding
The compound has been studied for its potential to inhibit specific enzymes and bind to various receptors. Its structure, featuring both the pyridine ring and the amino acid moiety, enables interactions with protein targets through multiple binding modes, including hydrogen bonding, ionic interactions, and π-π stacking. These properties make it valuable for studying structure-activity relationships and developing more potent and selective compounds targeting specific biological pathways.
Applications in Research and Industry
The unique structural and biological properties of (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride contribute to its diverse applications across multiple scientific disciplines. These applications leverage the compound's chiral nature, functional groups, and potential biological activities.
Chemical Research Applications
In chemical research, this compound serves as a valuable building block for the synthesis of more complex organic molecules and heterocycles. Its defined stereochemistry and functional groups provide a platform for further chemical modifications, making it useful in:
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Development of new synthetic methodologies
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Structure-activity relationship studies
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Design and synthesis of chiral catalysts
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Preparation of chemical libraries for screening purposes
Pharmaceutical Research
The pharmaceutical industry has shown interest in (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride due to its potential biological activities and its utility as an intermediate in drug synthesis. Applications in this field include:
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Development of novel therapeutic agents targeting specific diseases
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Use as a pharmacological tool to study biological pathways
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Structure-based drug design initiatives
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Investigation of its properties as a potential active pharmaceutical ingredient
Materials Science and Industrial Applications
Beyond chemical and pharmaceutical research, this compound finds applications in materials science and other industrial processes:
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Development of specialty chemicals with specific properties
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Use in the creation of advanced materials with unique characteristics
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Application in catalytic processes for industrial chemical transformations
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Incorporation into functional materials with specific biological or chemical recognition properties
Chemical Reactions
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride can participate in various chemical reactions, primarily involving its functional groups: the amino group, the carboxylic acid, and the pyridine ring.
Reactions Involving the Amino Group
The primary amino group in this compound can undergo numerous reactions typical of amines:
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Acylation reactions to form amides
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Alkylation to form secondary and tertiary amines
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Reductive amination with aldehydes or ketones
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Formation of imines, enamines, and related derivatives
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Participation in peptide coupling reactions
These reactions allow for the functionalization of the compound at the amino position, which can be valuable for creating derivatives with modified properties or for linking the compound to other molecules.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety can engage in various transformations:
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Esterification with alcohols
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Amide formation with amines
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Reduction to alcohols or aldehydes
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Decarboxylation under specific conditions
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Activation for coupling reactions using various coupling agents
These reactions provide avenues for modifying the compound's polarity, solubility, and reactivity, which can be crucial for tailoring its properties for specific applications.
Reactions Involving the Pyridine Ring
The pyridine ring can participate in reactions characteristic of aromatic heterocycles:
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Nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen
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Electrophilic substitution reactions (though these are typically more challenging than in benzene)
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Coordination to metal centers through the pyridine nitrogen
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Reduction to partially or fully saturated heterocycles
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N-oxidation and subsequent transformations
The reactivity of the pyridine ring offers opportunities for introducing additional functionalities or modifying the electronic properties of the compound.
Comparison with Similar Compounds
Understanding the relationship between (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride and structurally related compounds provides valuable insights into structure-activity relationships and the significance of specific structural features.
Comparison with Enantiomer and Related Stereoisomers
The (R)-enantiomer of 3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride differs from the (S)-form in the spatial arrangement at the chiral center. This difference can significantly impact biological activities, as biological systems often interact preferentially with specific stereoisomers. The comparison between these enantiomers helps elucidate the importance of stereochemistry in molecular recognition and biological activity.
Structural Analogs with Modified Functional Groups
Several structural analogs of this compound exist, with variations in the functional groups:
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4-(Pyridin-4-yl)butanoic acid - lacks the amino group
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3-Amino-4-(pyridin-4-yl)butanoic acid - the free base form without the hydrochloride salt
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Compounds with modifications to the pyridine ring position (2-, 3-, or 4-pyridyl isomers)
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Analogs with extended or shortened carbon chains
Comparison Table of Related Compounds
The following table presents a comparison of (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride with some of its structural relatives:
| Compound | Molecular Formula | Key Structural Difference | Significance |
|---|---|---|---|
| (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride | C9H14Cl2N2O2 | Reference compound | Base structure with defined stereochemistry |
| (R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride | C9H14Cl2N2O2 | Opposite stereochemistry at C3 | Different spatial arrangement affecting biological activity |
| 3-Amino-4-(pyridin-4-yl)butanoic acid | C9H12N2O2 | Free base (no HCl) | Different solubility and stability profile |
| 4-(Pyridin-4-yl)butanoic acid | C9H11NO2 | No amino group | Altered hydrogen bonding capability and reactivity |
| 3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride | C9H14Cl2N2O2 | Pyridine nitrogen at 3-position | Different electronic distribution and binding properties |
Future Research Directions
Research on (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride continues to evolve, with several promising areas for future investigation. These directions build upon the current understanding of the compound's properties and potential applications.
Medicinal Chemistry and Drug Development
Future research in medicinal chemistry could focus on:
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Detailed investigation of the compound's mechanism of action in various biological systems
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Structure-activity relationship studies to develop more potent and selective derivatives
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Exploration of potential therapeutic applications based on observed biological activities
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Development of targeted drug delivery systems incorporating this compound or its derivatives
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Combination studies with established therapeutic agents to identify synergistic effects
Synthetic Methodology Advancement
Advancements in synthetic approaches may include:
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Development of more efficient and environmentally friendly synthetic routes
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Implementation of continuous flow chemistry for improved scalability
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Application of biocatalytic methods for stereoselective synthesis
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Exploration of novel catalytic systems for key transformation steps
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Green chemistry approaches to reduce waste and energy consumption in production
Materials Science Applications
Future directions in materials science could explore:
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Development of functional materials incorporating this compound for specific applications
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Investigation of self-assembling systems based on the compound's structure
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Creation of sensor technologies utilizing the compound's binding properties
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Exploration of surface modification strategies using this compound or derivatives
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Design of stimuli-responsive materials leveraging the compound's functional groups
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